1-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline
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Overview
Description
1-(4-METHOXYPHENYL)-2-METHYL-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with a methoxyphenyl group, a methyl group, and a phenyl group attached to the imidazoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-2-METHYL-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as microwave irradiation and solvent-free conditions, can be employed to minimize environmental impact and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-2-METHYL-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with ketone or carboxylic acid groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-METHYL-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. Molecular docking studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function and inducing cell cycle arrest or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Pyrazoloquinoline: Contains a pyrazole ring fused to the quinoline core.
Thiazoloquinoline: Features a thiazole ring fused to the quinoline core.
Uniqueness
1-(4-METHOXYPHENYL)-2-METHYL-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups.
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,8-tetrahydroimidazo[4,5-b]quinoline |
InChI |
InChI=1S/C24H23N3O/c1-16-25-24-23(27(16)18-12-14-19(28-2)15-13-18)22(17-8-4-3-5-9-17)20-10-6-7-11-21(20)26-24/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3 |
InChI Key |
GCFBUXSNBFJPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC3=C(CCCC3)C(=C2N1C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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